molecular formula C21H22ClN3O5 B12059921 Oxazine 170 perchlorate

Oxazine 170 perchlorate

Cat. No.: B12059921
M. Wt: 431.9 g/mol
InChI Key: CBXAZZAYBZVPEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazine 170 perchlorate typically involves the reaction of specific aromatic amines with suitable oxidizing agents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Oxazine 170 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Oxazine 170 perchlorate involves its interaction with specific molecular targets, leading to fluorescence emission. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is influenced by the molecular environment and the presence of specific binding partners .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific absorption and emission wavelengths, high fluorescence efficiency, and ability to form stable complexes with various biomolecules and materials. This makes it particularly valuable in applications requiring precise fluorescence detection and imaging .

Properties

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid

InChI

InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5)

InChI Key

CBXAZZAYBZVPEZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O

physical_description

Green powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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